

Application Notes and Protocols: Use of Antioxidant 5057 in High-Temperature Lubricant Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Antioxidant 5057**

Cat. No.: **B3029516**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Antioxidant 5057**, a high-performance liquid aromatic amine antioxidant, in high-temperature lubricant applications. This document includes its chemical properties, mechanism of action, performance data, and detailed experimental protocols for its evaluation.

Introduction to Antioxidant 5057

Antioxidant 5057 is a 100% active, liquid aromatic amine antioxidant, chemically described as benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene.[1][2][3] It is specifically designed for the processing and long-term thermal stabilization of various organic materials, most notably high-temperature lubricants.[1][2][3] Its liquid form, low volatility, and excellent solubility in organic solvents and oils make it a versatile and convenient additive for lubricant formulations.[1][4][5]

Antioxidant 5057 is particularly effective in a wide range of lubricant applications, including:

- Internal combustion engine oils[6][7]
- Heat transfer oils[6]
- High-temperature chain oils[6]

- Hydraulic oils[6][7]
- Compressor oils[6][7]
- Turbine oils[6][7]
- Industrial greases and fuel oils[6]

A key feature of **Antioxidant 5057** is its synergistic effect when used in combination with phenolic antioxidants.[1][5][6] This combination is highly effective in preventing thermal degradation and discoloration in various applications.[1][6]

Mechanism of Action: Free Radical Scavenging

The primary antioxidant function of **Antioxidant 5057** in high-temperature lubricant applications is to inhibit the auto-oxidation process by acting as a free radical scavenger.[8][9] The lubricant degradation process is a chain reaction initiated by the formation of highly reactive free radicals ($R\cdot$) and peroxy radicals ($ROO\cdot$) under conditions of high temperature and oxygen exposure. These radicals propagate, leading to an increase in oil viscosity, sludge and varnish formation, and the generation of corrosive acids.[10][11]

Antioxidant 5057, a diarylamine, interrupts this destructive cycle by donating a hydrogen atom from its amine group to the peroxy radical. This neutralizes the highly reactive radical and forms a more stable hydroperoxide and a resonance-stabilized diarylamyl radical. This diarylamyl radical is significantly less reactive than the initial peroxy radical and can further react with other radicals, effectively terminating the oxidation chain reaction.

Figure 1: Antioxidant 5057 Free Radical Scavenging Mechanism.

Performance Data

Antioxidant 5057 significantly enhances the thermo-oxidative stability of lubricants, leading to extended service life and improved performance under high-temperature conditions. The following table summarizes typical performance data for lubricants formulated with and without **Antioxidant 5057**, as evaluated by standard industry test methods.

Performance Metric	Test Method	Base Oil (without Antioxidant)	Base Oil + 0.5% Antioxidant	Base Oil + 0.3% Antioxidant
		5057	5057 + 0.2% Phenolic Antioxidant	5057 + 0.2% Phenolic Antioxidant
Oxidation Stability (RPVOT)	ASTM D2272	~ 200 minutes	> 800 minutes	> 1200 minutes
Oxidation Stability (TOST)	ASTM D943	< 1000 hours	> 5000 hours	> 10,000 hours[3]
Thermal Stability (PDSC)	ASTM D6186	Onset Temp: ~180°C	Onset Temp: > 220°C	Onset Temp: > 235°C
Viscosity Increase after Aging	Internal Method	Significant Increase	Minimal Increase	Very Low Increase
Sludge and Deposit Formation	Internal Method	High	Low	Very Low

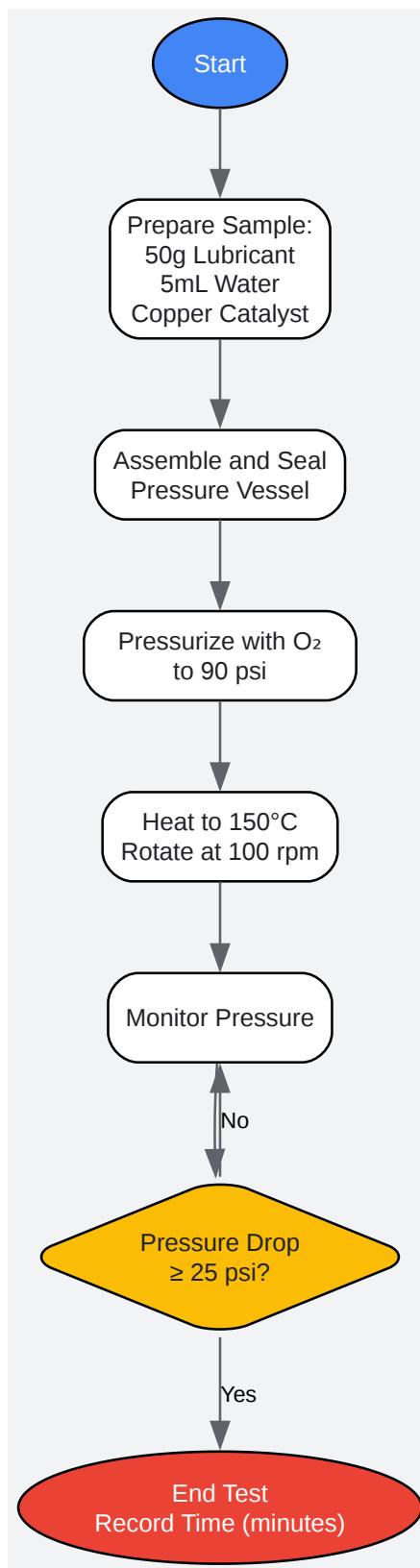
Note: The data presented are typical values and may vary depending on the specific base oil and other additives used in the formulation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of **Antioxidant 5057** in high-temperature lubricant applications.

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test method evaluates the oxidation stability of lubricants under accelerated conditions.


Objective: To determine the time it takes for a lubricant to resist oxidation under specified conditions of temperature, pressure, and catalytic action.

Apparatus:

- Rotating pressure vessel
- Oxygen cylinder and regulator
- Temperature-controlled bath
- Pressure measurement device
- Sample container with a copper catalyst coil

Procedure:

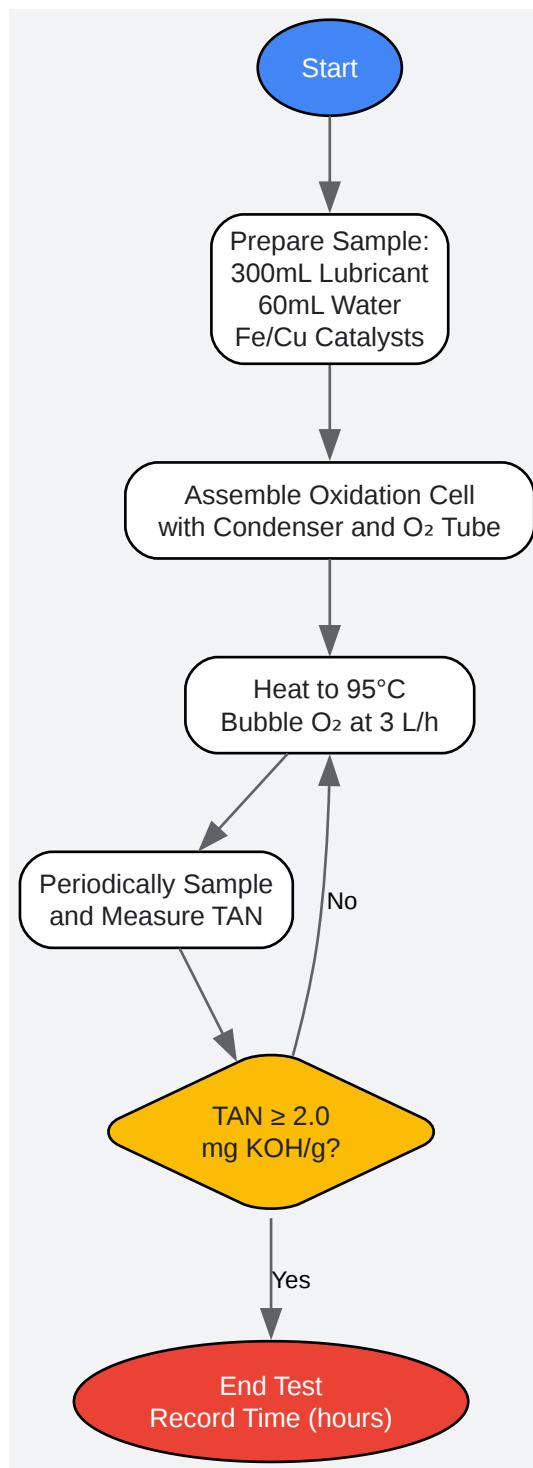
- Sample Preparation: A 50 g sample of the lubricant is placed into the sample container. 5 mL of distilled water is added, and a polished copper catalyst coil is placed in the sample.
- Assembly: The sample container is placed inside the pressure vessel, which is then sealed.
- Pressurization: The vessel is charged with oxygen to a pressure of 90 psi (620 kPa) at room temperature.
- Heating and Rotation: The sealed vessel is placed in a temperature-controlled bath set at 150°C and rotated at 100 rpm.
- Data Collection: The pressure inside the vessel is monitored continuously. The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum pressure observed.
- Reporting: The result is reported as the time in minutes to reach the specified pressure drop.

[Click to download full resolution via product page](#)**Figure 2:** RPVOT (ASTM D2272) Experimental Workflow.

Turbine Oil Oxidation Stability Test (TOST) - ASTM D943

This test method is a longer-term evaluation of the oxidation stability of inhibited mineral oils.

Objective: To determine the time until the total acid number (TAN) of the lubricant reaches a specified level under conditions that accelerate oxidation.


Apparatus:

- Oxidation cell (test tube)
- Oxygen delivery tube
- Condenser
- Temperature-controlled bath
- Iron and copper catalyst coils
- Apparatus for Total Acid Number (TAN) determination

Procedure:

- **Sample Preparation:** 300 mL of the lubricant sample is placed in the oxidation cell.
- **Catalyst and Water Addition:** Polished iron and copper catalyst coils are placed in the oil, and 60 mL of distilled water is added.
- **Assembly:** The cell is fitted with a condenser and an oxygen delivery tube, with the end of the tube positioned to deliver oxygen near the bottom of the cell.
- **Oxidation:** The cell is immersed in a heating bath maintained at 95°C. Oxygen is bubbled through the sample at a rate of 3 L/h.
- **Periodic Testing:** At specified intervals, an aliquot of the oil is removed and tested for its Total Acid Number (TAN).
- **Endpoint:** The test is continued until the TAN of the oil reaches 2.0 mg KOH/g.

- Reporting: The result is reported as the number of hours to reach the endpoint TAN.

[Click to download full resolution via product page](#)

Figure 3: TOST (ASTM D943) Experimental Workflow.

Safety and Handling

Antioxidant 5057 has low toxicity and is considered safe to use in industrial applications.[1][4][5] However, as with any chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[4] Avoid direct contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For more detailed safety information, refer to the product's Safety Data Sheet (SDS).

Conclusion

Antioxidant 5057 is a highly effective liquid aromatic amine antioxidant for high-temperature lubricant applications. Its robust performance in inhibiting oxidation, coupled with its excellent physical properties, makes it a valuable component in the formulation of long-life, high-performance lubricants. The experimental protocols outlined in these notes provide a framework for the systematic evaluation of its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lubesngreases.com [lubesngreases.com]
- 2. researchgate.net [researchgate.net]
- 3. lube-media.com [lube-media.com]
- 4. role|diphenylamine|lubricant antioxidant-Hosea Chem [hoseachem.com]
- 5. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Stability of Vegetal Oil-Based Lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]

- 10. precisionlubrication.com [precisionlubrication.com]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Use of Antioxidant 5057 in High-Temperature Lubricant Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029516#use-of-antioxidant-5057-in-high-temperature-lubricant-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com